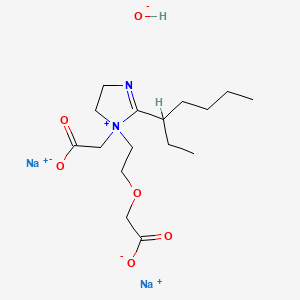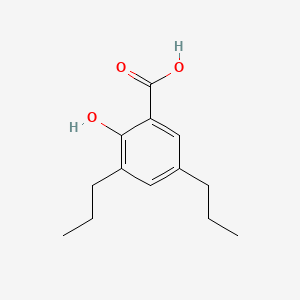
Salicylic acid, 3,5-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, 3,5-dipropyl- is a derivative of salicylic acid, a well-known compound used in various applications, particularly in medicine and skincare
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 3,5-dipropyl- typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of salicylic acid derivatives often employs similar alkylation techniques but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, 3,5-dipropyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group of salicylic acid is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted salicylic acid derivatives.
Applications De Recherche Scientifique
Salicylic acid, 3,5-dipropyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialized coatings and materials.
Mécanisme D'action
The mechanism of action of salicylic acid, 3,5-dipropyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it may interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: The parent compound, widely used in skincare and medicine.
Methyl salicylate: Known for its use in topical analgesics.
Acetylsalicylic acid (Aspirin): A well-known anti-inflammatory and analgesic agent.
Uniqueness
Salicylic acid, 3,5-dipropyl- is unique due to the presence of two propyl groups, which may enhance its lipophilicity and alter its pharmacokinetic properties. This modification can potentially lead to different biological activities and applications compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
92156-96-2 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-5-9-7-10(6-4-2)12(14)11(8-9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
KVCPPIKXRFZKCA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)C(=O)O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


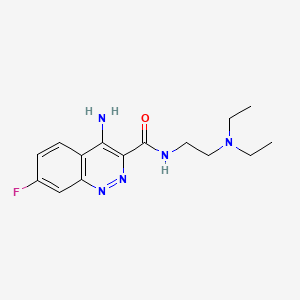
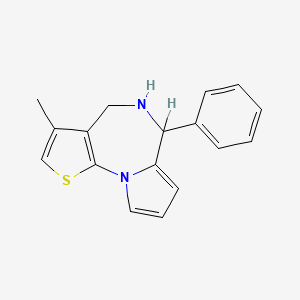

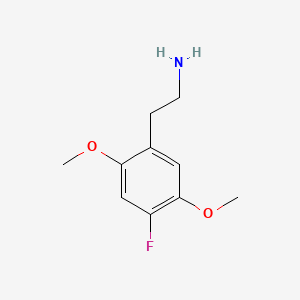
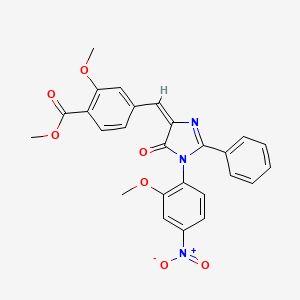




![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
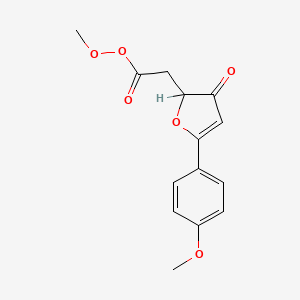
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
